9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-(3,5-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-17-14-18(2)16-20(15-17)28-11-7-12-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)13-10-19-8-5-4-6-9-19/h4-6,8-9,14-16H,7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXNFSKSXFXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of N-(3,5-dimethylphenyl)-β-alanines with urea or potassium thiocyanate . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high-throughput synthesis techniques to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and pyrimidine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle progression and induction of apoptosis.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physical properties of the target compound with analogues from the evidence:
*Estimated based on structural analogues.
Key Observations:
- Melting Points: Bulkier substituents (e.g., phenethyl vs.
- Spectral Signatures: All compounds exhibit strong C=O stretches (~1700 cm⁻¹) in IR, confirming the dione moiety. Aromatic substituents (e.g., 3,5-dimethylphenyl) introduce distinct C–H stretching and bending modes in NMR and IR .
Biological Activity
The compound 9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine analogs that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C25H27N5O2
- CAS Number : 4270343
This complex structure contributes to its diverse biological interactions and mechanisms of action.
The biological activity of purine derivatives often relates to their interaction with specific enzymes and receptors in cellular pathways. This compound has been studied for its potential role in inhibiting nucleoside transporters and modulating enzyme activities related to purine metabolism.
Key Mechanisms:
- Inhibition of Nucleoside Transporters : Similar compounds have demonstrated the ability to inhibit human concentrative nucleoside transporters, which play a crucial role in cellular uptake of nucleosides. This inhibition can lead to altered cellular metabolism and apoptosis in certain cancer cells .
- Interaction with Receptors : The compound may exhibit binding affinity to various receptors involved in neuroprotection and gastrointestinal functions .
In Vitro Studies
Several studies have evaluated the biological activity of this compound through various assays:
Case Studies
- Cancer Cell Lines : In a study investigating the effects on various cancer cell lines, the compound exhibited notable cytotoxicity, particularly against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Neuroprotective Effects : Another case study highlighted its potential neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress markers in neuronal cultures.
Pharmacological Potential
Given its biological activities, this compound shows promise as a lead compound for drug development targeting:
- Cancer Therapy : Due to its cytotoxic effects on tumor cells.
- Neurodegenerative Diseases : By potentially protecting neuronal cells from damage.
Q & A
Basic Question: What are the standard synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Friedel-Crafts alkylation to introduce aromatic substituents (e.g., 3,5-dimethylphenyl groups) .
- Cyclization reactions to form the tetrahydropyrimido[2,1-f]purine core, often requiring reflux conditions in solvents like ethanol or n-butanol .
- Methylation/alkylation steps to install substituents (e.g., 1-methyl and 3-phenethyl groups) using reagents like methyl iodide or phenethyl bromide .
Key intermediates include chlorophenylmethyl derivatives and purine/pyrimidine precursors. Purification is achieved via recrystallization (ethanol/methoxyethanol) or column chromatography .
Advanced Question: How can reaction parameters (e.g., solvent, temperature) be optimized to improve yield and purity?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while n-butanol improves cyclization efficiency .
- Temperature control : Reflux (~80–120°C) is critical for cyclization; lower temperatures (~40°C) may reduce side reactions during alkylation .
- Catalyst screening : Pd-based catalysts (e.g., Suzuki-Miyaura coupling) or Lewis acids (e.g., AlCl₃ for Friedel-Crafts) can accelerate specific steps .
Advanced optimization employs design-of-experiments (DoE) to balance variables. For example, a 5:1 molar ratio of amine to halide intermediate reduced byproduct formation in analogous syntheses .
Basic Question: What spectroscopic techniques are used to confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~3.3 ppm, aromatic protons at δ ~6.8–7.5 ppm) and verifies substitution patterns .
- IR spectroscopy : Confirms carbonyl stretches (~1,700 cm⁻¹) and C–N/C–O bonds (~1,650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 460.93 for analogs) .
Advanced Question: How can structural ambiguities (e.g., stereochemistry, tautomerism) be resolved?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for related purino-pyrimidine diones .
- Dynamic NMR : Detects tautomeric equilibria (e.g., keto-enol shifts) by variable-temperature studies .
- DFT calculations : Predicts stable conformers and compares experimental vs. computed NMR/IR spectra .
Basic Question: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization to test activity against CDKs or MAPKs, given structural similarities to purine-based kinase inhibitors .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., adenosine receptors) .
Advanced Question: How can mechanistic studies elucidate its interaction with molecular targets (e.g., enzymes, DNA)?
Methodological Answer:
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to purified targets (e.g., topoisomerase II) .
- Molecular docking : Uses AutoDock Vina to predict binding poses in ATP-binding pockets .
- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by thermal stabilization .
Basic Question: How do structural modifications (e.g., substituent changes) impact solubility and bioavailability?
Methodological Answer:
- LogP determination : Shake-flask method or HPLC retention time predicts lipophilicity; phenethyl groups increase LogP (~3.5), reducing aqueous solubility .
- Permeability assays : Caco-2 monolayers assess intestinal absorption; methyl groups enhance permeability compared to bulkier substituents .
Advanced Question: How can contradictory bioactivity data (e.g., varying IC50 values across studies) be reconciled?
Methodological Answer:
- Assay standardization : Control for variables like ATP concentration in kinase assays or serum content in cell viability tests .
- Metabolic stability testing : Liver microsome incubations identify degradation products that may skew activity .
- Orthogonal validation : Cross-check results using CRISPR knockdown of putative targets .
Basic Question: What computational tools are used for SAR analysis of analogs?
Methodological Answer:
- QSAR models : Utilize MOE or Schrodinger to correlate substituent properties (e.g., Hammett σ) with activity .
- Pharmacophore mapping : Identifies essential features (e.g., hydrogen-bond acceptors at positions 2 and 4) .
Advanced Question: How can in silico methods predict off-target effects or toxicity?
Methodological Answer:
- Proteome-wide docking : SwissTargetPrediction screens for off-target interactions .
- ToxCast/Tox21 data mining : Flags potential hepatotoxicity via structural similarity to known toxicants .
- MD simulations : Assesses binding stability to hERG channels to predict cardiotoxicity .
Basic Question: What chromatographic methods are recommended for purity analysis?
Methodological Answer:
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm .
- TLC : Silica gel 60 F₂₅₄, chloroform:methanol (9:1), Rf ~0.5–0.6 .
Advanced Question: How can novel analytical methods (e.g., 2D-LC/MS) resolve co-eluting impurities?
Methodological Answer:
- Orthogonal 2D-LC : Combines ion-exchange (1st dimension) with reversed-phase (2nd dimension) separation .
- MS/MS fragmentation : Differentiates isomers via diagnostic ions (e.g., m/z 213 for purine core cleavage) .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 455.56 g/mol (analog) | |
| LogP (Predicted) | 3.4 ± 0.2 (Shake-flask) | |
| Solubility (PBS, pH 7.4) | 12.5 μM (HPLC-UV) | |
| Melting Point | 203–206°C (DSC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
